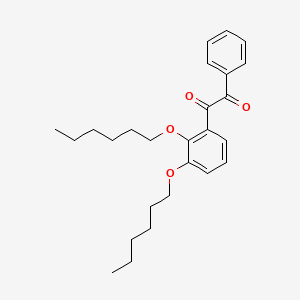
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenyl ring and a phenylethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione typically involves the reaction of 2,3-dihexyloxybenzaldehyde with benzil in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield corresponding alcohols or hydrocarbons.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-2-phenylethane-1,2-dione: Similar structure but with methoxy groups instead of hexyloxy groups.
1-(2,3-Diethoxyphenyl)-2-phenylethane-1,2-dione: Ethoxy groups replace the hexyloxy groups.
1-(2,3-Dipropoxyphenyl)-2-phenylethane-1,2-dione: Propoxy groups are present instead of hexyloxy groups.
Uniqueness
1-(2,3-Bis(hexyloxy)phenyl)-2-phenylethane-1,2-dione is unique due to the presence of long hexyloxy chains, which can influence its solubility, reactivity, and interaction with biological targets. These properties may make it more suitable for specific applications compared to its shorter-chain analogs.
Properties
Molecular Formula |
C26H34O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(2,3-dihexoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-12-19-29-23-18-14-17-22(26(23)30-20-13-8-6-4-2)25(28)24(27)21-15-10-9-11-16-21/h9-11,14-18H,3-8,12-13,19-20H2,1-2H3 |
InChI Key |
XVAHISTZTMCZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1OCCCCCC)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14784650.png)
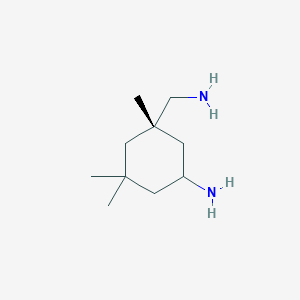

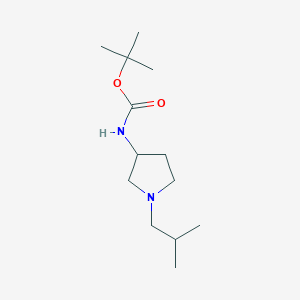

![tert-butyl 2-(6-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B14784679.png)
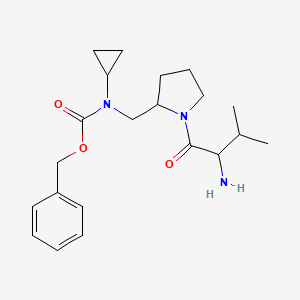
![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)

![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)
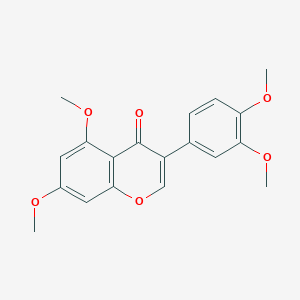
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
